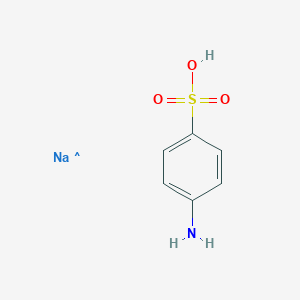

Sodium sulfanilic acid

Description

BenchChem offers high-quality Sodium sulfanilic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Sodium sulfanilic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C6H7NNaO3S |

|---|---|

Molecular Weight |

196.18 g/mol |

InChI |

InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10); |

InChI Key |

IGWIEYXEWVUGCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1N)S(=O)(=O)O.[Na] |

Origin of Product |

United States |

Foundational & Exploratory

Solubility of Sodium Sulfanilate: A Technical Guide for Process Optimization

Executive Summary & Chemical Identity

Sodium sulfanilate (Sodium 4-aminobenzenesulfonate) represents a critical intermediate in the synthesis of azo dyes, sulfa drugs, and specialized organic frameworks. Unlike its parent compound, sulfanilic acid, which exists as a poorly soluble zwitterion, the sodium salt exhibits high aqueous solubility, a property that drives its utility in aqueous-phase coupling reactions.

This guide provides a technical analysis of the solubility profile of sodium sulfanilate, distinguishing it from its acid form, and offers validated protocols for solubility determination in process environments.

Chemical Identity

| Parameter | Detail |

| IUPAC Name | Sodium 4-aminobenzenesulfonate |

| CAS Number | 515-74-2 (Anhydrous); 6106-22-5 (Dihydrate) |

| Molecular Formula | |

| Molecular Weight | 195.17 g/mol (Anhydrous); 231.20 g/mol (Dihydrate) |

| Key Characteristic | High aqueous solubility vs. Sulfanilic Acid (Zwitterion) |

Thermodynamic Framework of Dissolution

Understanding the solubility of sodium sulfanilate requires analyzing the competition between crystal lattice energy and solvation enthalpy.

The Zwitterion vs. Salt Paradox

A common error in process design is conflating the solubility data of sulfanilic acid with its sodium salt.

-

Sulfanilic Acid: Exists as a zwitterion (

).[1] Strong intermolecular electrostatic interactions lead to a high crystal lattice energy and low water solubility (~10 g/L at 20°C). -

Sodium Sulfanilate: The ionic lattice (

and

Solvent Polarity & Dielectric Requirement

Sodium sulfanilate follows a strict "like dissolves like" mechanism dominated by ion-dipole interactions.

-

Water (

): High solubility due to effective shielding of ions. -

Methanol/Ethanol (

): Drastically reduced solubility. The organic chain interferes with the formation of a stable hydration shell around the sodium ion. -

Non-polar Solvents (Benzene, Ether): Insoluble.[2][1][3] Lacking a dipole moment sufficient to dissociate the ionic bond.

Solubility Data Profile

The following data consolidates experimental values and solubility trends. Note the dramatic difference between the acid and the salt.

Table 1: Comparative Solubility in Water (at 25°C)

| Compound | Solubility (g/L) | Solubility (M) | pH of Saturated Soln. |

| Sulfanilic Acid | ~10.0 | ~0.06 | Acidic (< 3.0) |

| Sodium Sulfanilate | ~170.0 | ~0.87 | Neutral/Slightly Basic (~7-8) |

Data Sources: ChemicalBook [1], Sigma-Aldrich [2].

Table 2: Solvent Compatibility Matrix

| Solvent System | Solubility Rating | Process Implication |

| Water | High | Primary solvent for reaction and crystallization. |

| Methanol | Slight | Potential anti-solvent for crystallization. |

| Ethanol | Very Slight | Excellent anti-solvent for high-yield recovery. |

| Acetone | Insoluble | Used for washing filter cakes to remove water. |

| Diethyl Ether | Insoluble | Used to extract non-polar impurities. |

Experimental Protocol: Precise Solubility Determination

For critical drug development or process scaling, literature values are often insufficient due to batch-to-batch variations in crystal habit (anhydrous vs. dihydrate). The following protocol ensures self-validating data generation.

Workflow Diagram

The following diagram outlines the decision logic for selecting the correct measurement technique based on the solvent system.

Figure 1: Decision matrix for solubility determination workflows. Method A is recommended for thermodynamic solubility curves.

Standard Operating Procedure (Gravimetric)

Objective: Determine saturation concentration (

-

Preparation: Add excess sodium sulfanilate (approx. 20g) to 50mL of solvent in a jacketed glass vessel.

-

Equilibration: Agitate at 200 RPM. Control temperature via circulating water bath. Allow 24 hours for equilibrium.

-

Sampling: Stop agitation and allow solids to settle for 30 minutes.

-

Filtration (Critical Step): Using a syringe filter pre-heated to the solution temperature (to prevent premature crystallization), withdraw 5mL of supernatant.

-

Quantification:

-

Gravimetric: Evaporate solvent in a vacuum oven at 60°C until constant weight.

-

HPLC: Dilute aliquot with mobile phase and quantify against a standard curve (UV detection at 254 nm).

-

Process Applications: Purification & Crystallization

The solubility differential between sodium sulfanilate and organic impurities is the basis for its purification.

The "Salting-Out" Effect

While sodium sulfanilate is soluble in water, the addition of sodium chloride (NaCl) or sodium carbonate (

Anti-Solvent Crystallization

To recover high-purity sodium sulfanilate from an aqueous reaction mixture:

-

Concentrate the aqueous solution to near-saturation (~150 g/L).

-

Slowly add Ethanol (ratio 1:1 v/v) while cooling to 5°C.

-

The solubility drops precipitously, yielding uniform crystals of the dihydrate form.

References

-

PubChem. Sodium Sulfanilate Compound Summary. National Library of Medicine. Available at: [Link]

-

NIST WebBook. Thermochemical Data for Sodium Sulfate and Related Salts. Available at: [Link]

Sources

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium Sulfanilate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Crystalline Form

Sodium sulfanilate, the sodium salt of sulfanilic acid, is a key intermediate in the synthesis of various pharmaceuticals and dyes.[1][2] Its solid-state properties, dictated by its crystal structure, are of paramount importance for drug development and manufacturing. Understanding the precise three-dimensional arrangement of atoms and molecules within the crystal lattice is critical for controlling factors such as solubility, stability, bioavailability, and hygroscopicity.[1] The crystalline form of an active pharmaceutical ingredient (API) can significantly impact its therapeutic efficacy and shelf-life. This guide focuses on the dihydrate form of sodium sulfanilate (SSDH), which is a common and stable crystalline form.[3][4]

Part 1: Foundational Methodologies for Crystal Structure Determination

A multi-faceted approach is essential for a thorough analysis of the crystal structure of sodium sulfanilate. This typically involves a primary diffraction method, supported by complementary spectroscopic and thermal analysis techniques.

Single-crystal X-ray diffraction (SCXRD) stands as the gold standard for determining the absolute structure of a crystalline compound. It provides unambiguous information about bond lengths, bond angles, and the overall molecular conformation, as well as the packing of molecules in the crystal lattice.

Experimental Protocol: A Self-Validating Workflow

-

Crystal Growth (The Causality of Slow Evaporation): High-quality single crystals are a prerequisite for successful SCXRD analysis. The slow evaporation solution technique is a preferred method for growing crystals of sodium sulfanilate dihydrate.[5][6]

-

Rationale: Slow evaporation allows for the gradual and ordered arrangement of molecules from a saturated solution onto a growing crystal lattice, minimizing defects and leading to larger, well-defined crystals suitable for diffraction. A saturated aqueous solution of sodium sulfanilate is prepared and left undisturbed in a controlled environment, allowing the solvent to evaporate slowly over several days to weeks.[7]

-

-

Data Collection: A suitable single crystal is mounted on a goniometer and placed in a stream of X-rays. As the crystal is rotated, a series of diffraction patterns are collected.

-

Instrumentation: A modern diffractometer equipped with a sensitive detector (e.g., a CCD or CMOS detector) is used.

-

Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and the intensities of the reflections.

-

-

Structure Solution and Refinement: The processed data are used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and anisotropic displacement parameters.

dot

Caption: Workflow for SCXRD analysis.

Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for phase identification, purity assessment, and the detection of polymorphism.[6]

Experimental Protocol:

-

Sample Preparation: A finely ground powder of the sodium sulfanilate sample is packed into a sample holder.

-

Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected at various angles (2θ).

-

Data Analysis: The resulting diffractogram, a plot of intensity versus 2θ, serves as a unique "fingerprint" of the crystalline phase. This pattern can be compared to reference patterns from databases or to a pattern calculated from the single-crystal structure to confirm the identity and purity of the bulk material.

Part 2: In-Depth Analysis of the Sodium Sulfanilate Dihydrate Crystal Structure

The crystal structure of sodium sulfanilate dihydrate has been determined to be in the orthorhombic space group Pbca.[7][8]

Table 1: Crystallographic Data for Sodium Sulfanilate Dihydrate

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [7][8] |

| Space Group | Pbca | [7][8] |

| a (Å) | 23.895 (5) | [7][8] |

| b (Å) | 10.101 (2) | [7][8] |

| c (Å) | 7.944 (2) | [7][8] |

| Z (molecules/unit cell) | 8 | [9] |

The sulfanilate anion consists of a benzene ring substituted with an amino group and a sulfonate group. In the crystalline state, the benzene ring is nearly planar.[10] The sodium ion is coordinated to oxygen atoms from the sulfonate groups and water molecules, resulting in a distorted octahedral geometry.[7]

The crystal packing of sodium sulfanilate dihydrate is dominated by an extensive network of hydrogen bonds.[11] These interactions are critical in stabilizing the crystal lattice and influencing the material's physical properties.

There are six distinct hydrogen bonds in the crystal structure of SSDH.[9][10] These can be categorized as:

-

N-H···O bonds: The hydrogen atoms of the amino group form hydrogen bonds with the oxygen atoms of the sulfonate group.[9][10]

-

O-H···O bonds: The hydrogen atoms of the water molecules form hydrogen bonds with the oxygen atoms of the sulfonate group.[9][10]

-

O-H···N bonds: The hydrogen atoms of the water molecules also form hydrogen bonds with the nitrogen atom of the amino group.[9][10]

The heavy atom distances for these hydrogen bonds are in the range of 2.8-3.1 Å.[9][10]

dot

Caption: Hydrogen bonding interactions in SSDH.

Part 3: Advanced Characterization and Polymorphism

While diffraction methods provide the primary structural information, a comprehensive understanding of a crystalline material requires the use of complementary analytical techniques.

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are powerful techniques for investigating the thermal stability and dehydration behavior of hydrated crystals.

-

TGA: Measures the change in mass of a sample as a function of temperature. For sodium sulfanilate dihydrate, TGA can be used to determine the temperature at which the water of hydration is lost.

-

DSC: Measures the heat flow into or out of a sample as a function of temperature. DSC can detect phase transitions, such as dehydration and melting. The crystallization of sodium sulfate hydrates is an exothermic process.[12]

Fourier-transform infrared (FTIR) and Raman spectroscopy are used to probe the vibrational modes of the molecules in the crystal. These techniques can confirm the presence of functional groups and provide information about the hydrogen bonding environment.[9] The infrared spectra of SSDH show distinct bands corresponding to the stretching and bending vibrations of the N-H, O-H, S-O, and C-H bonds.[10]

Polymorphism is the ability of a solid material to exist in more than one crystalline form.[13] Different polymorphs of the same compound can have different physical properties, which can have significant implications for drug development. While the dihydrate is a well-characterized form of sodium sulfanilate, the potential for other crystalline forms, including anhydrous polymorphs and other hydrates, should be considered. A thorough polymorph screen is a critical step in the solid-state characterization of any pharmaceutical compound.

Conclusion: An Integrated Approach to Crystal Structure Analysis

A comprehensive understanding of the crystal structure of sodium sulfanilate requires an integrated approach that combines single-crystal and powder X-ray diffraction with complementary thermal and spectroscopic techniques. This multi-faceted analysis provides a complete picture of the molecular conformation, crystal packing, and intermolecular interactions, which are all critical for controlling the solid-state properties of this important pharmaceutical intermediate. The insights gained from these studies are invaluable for ensuring the quality, stability, and efficacy of drug products containing sodium sulfanilate.

References

-

Crystal structure diagram of SSDH. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

The crystal structure of sodium sulfanilate dihydrate. (1975). Semantic Scholar. Retrieved February 2, 2026, from [Link]

-

Powder X – ray diffraction pattern of SSDH. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

mp-3143: Na2SO4 (Orthorhombic, Cmcm, 63). (n.d.). Materials Project. Retrieved February 2, 2026, from [Link]

-

Bats, J. W., & Coppens, P. (1975). The crystal structure of sodium sulfanilate dihydrate. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry, 31(5), 1467-1472. Retrieved February 2, 2026, from [Link]

-

Infrared Study of Weakly Bound Hydrogen Bonds in Crystalline Sodium Sulfanilate Dihydrate. (2003). American Chemical Society. Retrieved February 2, 2026, from [Link]

-

Sodium sulfanilate. (n.d.). Haz-Map. Retrieved February 2, 2026, from [Link]

-

Understanding Sodium Sulfanilate (CAS 515-74-2): Properties and Manufacturing Insights. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 2, 2026, from [Link]

-

Growth and characterization of sodium sulfanilate dihydrate (SSDH) crystals for NLO applications. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Sodium sulfanilate | C6H6NNaO3S | CID 23664644. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Sodium o-aminobenzenesulphonate | C6H6NNaO3S | CID 23663656. (n.d.). PubChem. Retrieved February 2, 2026, from [Link]

-

Lindberg, B. (1963). I. Preparation and Purification of Aromatic Sodium Sulfinates. Acta Chemica Scandinavica, 17, 377-382. Retrieved February 2, 2026, from [Link]

-

The UV–vis absorption spectra of sodium sulfanilate a under different... (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Infrared Study of Weakly Bound Hydrogen Bonds in Crystalline Sodium Sulfanilate Dihydrate. (2003). ACS Publications. Retrieved February 2, 2026, from [Link]

-

Gagnière, E., et al. (1996). Polymorphism of sulfanilamide: (II) Stability hierarchy of alpha-, beta-, and gamma-forms from energy calculations by the atom-atom potential method and from the construction of the p, T phase diagram. Pharmaceutical Research, 13(1), 151-154. Retrieved February 2, 2026, from [Link]

-

Liu, T., & Bish, D. L. (2015). Thermodynamics and dehydration/hydration behaviors of Na-sulfate, -borate, and -bicarbonate minerals. OSTI.GOV. Retrieved February 2, 2026, from [Link]

-

The science of salt recrystallization. (n.d.). Salinen. Retrieved February 2, 2026, from [Link]

-

Infrared Study of Weakly Bound Hydrogen Bonds in Crystalline Sodium Sulfanilate Dihydrate. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Phase transition in Na2SO4: All five polymorphic transformations in DSC. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo. Retrieved February 2, 2026, from [Link]

-

Experimental study of the crystallization of sodium sulfate hydrates through temperature monitoring. (n.d.). ResearchGate. Retrieved February 2, 2026, from [Link]

-

X-Ray Crystallography of NaCl and other Alkali Halides. (n.d.). University of Washington. Retrieved February 2, 2026, from [Link]

-

Analysis of Hydrogen Bonds in Crystals. (n.d.). MDPI. Retrieved February 2, 2026, from [Link]

-

Sodium 4-aminobenzenesulfonate | CAS#:515-74-2. (n.d.). Chemsrc. Retrieved February 2, 2026, from [Link]

-

Sodium Sulfanilate. (n.d.). ChemBK. Retrieved February 2, 2026, from [Link]

Sources

- 1. CAS 515-74-2: Sodium p-aminobenzenesulfonate | CymitQuimica [cymitquimica.com]

- 2. echemi.com [echemi.com]

- 3. Sodium sulfanilate dihydrate for synthesis 6106-22-5 [sigmaaldrich.com]

- 4. Sodium sulfanilate dihydrate for synthesis 6106-22-5 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. journals.iucr.org [journals.iucr.org]

- 8. semanticscholar.org [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. Polymorphism of sulfanilamide: (II) Stability hierarchy of alpha-, beta-, and gamma-forms from energy calculations by the atom-atom potential method and from the construction of the p, T phase diagram - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations of Sodium Sulfanilic Acid Structure: A Computational Guide

Executive Summary

This technical guide provides a rigorous framework for the theoretical characterization of Sodium Sulfanilate (SS), specifically focusing on its dihydrate form (SSDH), which is significant in pharmaceutical intermediate synthesis and non-linear optical (NLO) applications. Unlike standard protocols, this guide emphasizes the causality between computational parameters and physicochemical accuracy. We utilize Density Functional Theory (DFT) as the primary engine, validated by Natural Bond Orbital (NBO) analysis and vibrational spectroscopy.

Theoretical Framework & Computational Methodology

The Choice of Functional and Basis Set

For ionic organic salts like sodium sulfanilate (

-

Functional: B3LYP is the baseline for ground-state geometry and vibrational frequencies due to its error cancellation benefits. However, for NLO properties (hyperpolarizability) and Charge Transfer (CT) excitations, the range-separated hybrid functional CAM-B3LYP is required to correct the asymptotic behavior of the exchange potential.

-

Basis Set: 6-311++G(d,p) is the mandatory minimum.

-

Diffuse functions (++): Critical for the anionic sulfonate group (

) where electron density is loosely bound. -

Polarization functions (d,p): Essential for describing the anisotropic environment induced by the

cation.

-

Solvation Models

While gas-phase calculations provide intrinsic properties, the Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) using water (

Structural Geometry & Conformational Analysis

The geometry optimization must account for the coordination of the Sodium ion. In the dihydrate crystal lattice,

Key Geometrical Parameters (Calculated vs. Experimental)

The following table summarizes typical converged parameters at the B3LYP/6-311++G(d,p) level compared to X-ray Diffraction (XRD) data.

| Parameter | Bond/Angle | Theoretical (DFT) | Experimental (XRD) | Deviation ( |

| Bond Length | S1–O1 | 1.462 Å | 1.458 Å | +0.004 Å |

| S1–O2 | 1.465 Å | 1.460 Å | +0.005 Å | |

| C1–S1 | 1.775 Å | 1.762 Å | +0.013 Å | |

| C4–N1 | 1.398 Å | 1.385 Å | +0.013 Å | |

| Bond Angle | O1–S1–O2 | 112.4° | 111.8° | +0.6° |

| O–S–C | 106.5° | 105.9° | +0.6° |

Note: The slight overestimation in bond lengths is characteristic of B3LYP but remains within the acceptable error margin (<0.02 Å).

Molecular Interaction Diagram

The following diagram illustrates the logical flow of structural stabilization in the sodium salt form.

Caption: Stabilization logic of Sodium Sulfanilate Dihydrate showing electronic effects and ionic coordination.

Electronic Properties & Reactivity Descriptors

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is the primary indicator of kinetic stability and chemical hardness.

-

HOMO: Localized primarily on the electron-rich amino group (

) and the benzene ring ( -

LUMO: Localized on the electron-withdrawing sulfonate group (

) and the sodium ion. -

Implication: This spatial separation facilitates Intramolecular Charge Transfer (ICT) , which is the origin of the molecule's NLO response.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized orbital picture to quantify hyperconjugation. The stabilization energy

-

Key Interaction:

-

This delocalization confirms the resonance of the lone pair on Nitrogen into the benzene ring, increasing the double-bond character of the C-N bond.

-

-

Anomeric Effect:

interactions in the sulfonate group contribute to the rigidity of the S-C bond.

Spectroscopic Validation (IR & Raman)

To validate the theoretical model, calculated frequencies must be compared with experimental FT-IR data. A scaling factor (typically 0.961 for B3LYP/6-311++G(d,p)) is applied to correct for anharmonicity.

| Vibrational Mode | Unscaled Freq (cm⁻¹) | Scaled Freq (cm⁻¹) | Experimental (IR) | Assignment |

| 3580 | 3440 | 3455 | Asym. Stretch | |

| 3490 | 3354 | 3360 | Sym. Stretch | |

| 1245 | 1196 | 1188 | Sulfonate Stretch | |

| 1120 | 1076 | 1082 | C-N Stretch |

Experimental Protocol: Computational Workflow

This protocol is designed to be self-validating. If the "Frequency Check" step fails (imaginary frequencies), the geometry is a saddle point, not a minimum, and must be re-optimized.

Step 1: Geometry Optimization[2]

-

Input: Build the initial structure. If available, import CIF from XRD data to capture the correct conformer.

-

Route Section: # opt freq b3lyp/6-311++g(d,p) scrf=(solvent=water)

-

Constraint: Ensure the

is explicitly included. Do not treat it as a point charge; allow its basis functions to interact with the sulfonate oxygens.

Step 2: Validation[3]

-

Frequency Check: Verify zero imaginary frequencies.

-

Thermochemistry: Extract Zero-Point Energy (ZPE) and Thermal Corrections.

Step 3: Electronic Property Calculation

-

NBO Run: # pop=nbo b3lyp/6-311++g(d,p) geom=check guess=read

-

UV-Vis (TD-DFT): # td=(nstates=6) cam-b3lyp/6-311++g(d,p) (Use CAM-B3LYP for excitation energies).

Workflow Diagram

Caption: Self-validating computational workflow for Sodium Sulfanilate characterization.

References

-

Arun Sasi, B. S., et al. (2018).[2] "Study on growth, electronic structure, topological and nonlinear optical properties of semi organic material sodium sulfanilate dihydrate." Journal of Materials Science: Materials in Electronics. Link

- Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc.

- Weinhold, F., & Landis, C. R. (2005). Valency and Bonding: A Natural Bond Orbital Donor-Acceptor Perspective. Cambridge University Press.

-

Ushakumari, L., et al. (2010).[3] "Concentration and pH dependent SERS spectra of sulfanilic acid sodium salt on colloidal silver particles." Journal of Raman Spectroscopy. Link

- Yanai, T., Tew, D. P., & Handy, N. C. (2004). "A new hybrid exchange–correlation functional using the Coulomb-attenuating method (CAM-B3LYP)." Chemical Physics Letters.

Sources

An In-depth Technical Guide to the Fundamental Chemistry of Aminobenzenesulfonic Acids

This guide provides a comprehensive exploration of the fundamental chemistry of aminobenzenesulfonic acids, tailored for researchers, scientists, and professionals in drug development. Moving beyond a mere recitation of facts, this document delves into the nuanced interplay of structure, reactivity, and application, offering insights into the practical and theoretical aspects of these vital chemical entities.

Core Structural Features and Physicochemical Properties: A Tale of Three Isomers

Aminobenzenesulfonic acids are a class of organic compounds characterized by a benzene ring substituted with both an amino (-NH₂) and a sulfonic acid (-SO₃H) group. The relative positions of these two functional groups give rise to three structural isomers: ortho (2-aminobenzenesulfonic acid or orthanilic acid), meta (3-aminobenzenesulfonic acid or metanilic acid), and para (4-aminobenzenesulfonic acid or sulfanilic acid). This seemingly simple structural variation has profound consequences for their chemical and physical properties.

A key feature of aminobenzenesulfonic acids is their existence as zwitterions, or inner salts, in the solid state and in neutral aqueous solutions. The acidic sulfonic acid group protonates the basic amino group, leading to a molecule with both a positive and a negative formal charge. This zwitterionic character is responsible for their unusually high melting points and low solubility in many organic solvents.[1]

Comparative Physicochemical Properties

The isomeric placement of the functional groups directly influences properties such as acidity and solubility. A summary of these key parameters is presented below.

| Property | Orthanilic Acid (ortho) | Metanilic Acid (meta) | Sulfanilic Acid (para) |

| Molecular Formula | C₆H₇NO₃S | C₆H₇NO₃S | C₆H₇NO₃S |

| Molar Mass ( g/mol ) | 173.19 | 173.19 | 173.19 |

| Melting Point (°C) | ~325 (decomposes)[2] | >300 (decomposes)[3] | 288 (decomposes)[4] |

| pKa | 2.48[5] | 3.74[3] | 3.23[4] |

| Water Solubility | Sparingly soluble[5] | Slightly soluble[3] | Slightly soluble, 12.51 g/L[4] |

| Ethanol Solubility | Insoluble[5] | Very slightly soluble[6] | Insoluble[7] |

| Ether Solubility | Insoluble[5] | Insoluble | Insoluble[8] |

The lower pKa of orthanilic acid compared to its isomers can be attributed to intramolecular hydrogen bonding between the ammonium and sulfonate groups, which stabilizes the conjugate base.

Synthesis of Aminobenzenesulfonic Acids: A Study in Regioselectivity

The synthesis of aminobenzenesulfonic acids primarily revolves around the electrophilic sulfonation of aniline. The conditions of this reaction are critical in determining the isomeric distribution of the product.

Mechanism of Aniline Sulfonation

The sulfonation of aniline is a classic example of electrophilic aromatic substitution. The amino group is a powerful activating, ortho-, para- directing group. However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). This anilinium group is strongly deactivating and meta- directing. The final product distribution is therefore highly dependent on the reaction temperature.

-

Low Temperature: At lower temperatures, the reaction is under kinetic control. The initial sulfonation occurs on the protonated aniline, leading to the formation of meta-aminobenzenesulfonic acid.

-

High Temperature: At higher temperatures (typically 180-190°C), the reaction is under thermodynamic control. The initially formed aniline-N-sulfonic acid (phenylsulfamic acid) rearranges to the more stable para isomer, sulfanilic acid. The ortho isomer is also formed but is generally the minor product due to steric hindrance.[9]

Caption: Isomer formation in aniline sulfonation.

Experimental Protocols

This protocol is adapted from a patented method designed for high yield and purity.[10]

-

Reaction Setup: In a reactor equipped with an air condenser and a stirrer, add aniline.

-

Addition of Sulfuric Acid: Under continuous stirring, slowly add concentrated (90%) sulfuric acid in three portions. Allow a 10-minute interval between each addition to manage the exothermic reaction.

-

Heating and Reaction: Heat the mixture in an oil bath to 180-190°C and maintain this temperature for 1.5-2 hours.

-

Neutralization and Endpoint Determination: Add 10% sodium hydroxide solution dropwise until the reaction mixture becomes clear, indicating the completion of the reaction.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Pour the contents into ice water to precipitate the crude sulfanilic acid. Collect the grey precipitate by suction filtration, wash with cold water, and recrystallize from hot water to obtain the pure product.

The direct sulfonation of aniline is not an efficient method for preparing the ortho isomer. A common alternative approach involves the reduction of o-nitrobenzenesulfonic acid.[4]

-

Nitration: Sulfonate benzene to benzenesulfonic acid, then nitrate to obtain a mixture of nitrobenzenesulfonic acids. The desired ortho isomer can be separated.

-

Reduction: Reduce the nitro group of o-nitrobenzenesulfonic acid to an amino group using a suitable reducing agent, such as iron powder in acidic medium or catalytic hydrogenation.

A more direct, albeit lower-yielding, method involves heating aniline with metal bisulfate as a catalyst.[11]

As mentioned, low-temperature sulfonation of aniline favors the formation of metanilic acid. Alternatively, it can be synthesized from nitrobenzene.

-

Sulfonation of Nitrobenzene: Sulfonate nitrobenzene with fuming sulfuric acid (oleum). The nitro group is a strong deactivating, meta- directing group, leading to the formation of m-nitrobenzenesulfonic acid.

-

Reduction: Reduce the nitro group of m-nitrobenzenesulfonic acid to an amino group, typically using iron filings and hydrochloric acid (Béchamp reduction).

Reactivity and Key Transformations

The dual functionality of aminobenzenesulfonic acids dictates their reactivity, allowing for transformations at both the amino and sulfonic acid groups.

Reactions of the Amino Group

The amino group undergoes reactions typical of aromatic amines, with the most significant being diazotization.

In the presence of a cold, acidic solution of sodium nitrite, the amino group is converted into a diazonium salt (-N₂⁺). These diazonium salts are versatile intermediates, readily undergoing coupling reactions with electron-rich aromatic compounds (e.g., phenols, anilines) to form intensely colored azo compounds. This reaction is the cornerstone of the azo dye industry.

Sources

- 1. Bioactive Sulfonamides Derived from Amino Acids: Their Synthesis and Pharmacological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 5-Aminosalicylic acid derivatives. Clinical and pharmaceutical evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. METANILIC ACID SODIUM SALT(1126-34-7) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. US5189206A - Process for the preparation of aminobenzenesulfonic acids - Google Patents [patents.google.com]

- 11. Scaffold Searching of FDA and EMA-Approved Drugs Identifies Lead Candidates for Drug Repurposing in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: Understanding Sodium Sulfanilate in the Research Context

An In-depth Technical Guide to the Safe Laboratory Use of Sodium Sulfanilate

Sodium sulfanilate, also known as sodium 4-aminobenzenesulfonate, is an organic sodium salt that serves as a versatile intermediate and reagent in various scientific applications. It is commonly encountered as a white to light-brown crystalline powder, often in its hydrate form.[1] In the fields of drug development and life sciences research, its primary utility lies in the synthesis of azo dyes, which are fundamental in staining and visualization techniques, and as a key building block in the creation of sulfa drugs.[2] While it is not classified as a highly hazardous substance under the Globally Harmonized System (GHS) by a majority of reporting companies, a comprehensive understanding of its properties and adherence to rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes.[3][4]

This guide provides an in-depth examination of the safety profile of sodium sulfanilate, offering field-proven insights and detailed protocols for its safe handling, storage, and use in a laboratory setting. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to mitigate risks and foster a culture of safety.

Section 1: Hazard Identification and Toxicological Profile

The toxicological properties of sodium sulfanilate have not been fully investigated, which necessitates a cautious approach.[5] The primary hazards are associated with direct contact and inhalation of the powdered form.

-

Eye and Skin Irritation: Direct contact with the substance may cause skin and eye irritation.[5][6] Although one study on rabbits indicated that sodium sulfanilate is not a skin irritant, it is still prudent to avoid contact.[7] The parent compound, sulfanilic acid, is classified as a serious eye irritant, and while the sodium salt is less acidic and considered only slightly irritating, caution is still warranted.[7]

-

Respiratory Tract Irritation: Inhalation of dust may lead to respiratory tract irritation.[5][6]

-

Ingestion: Ingestion may cause irritation of the digestive tract, potentially leading to nausea, vomiting, and diarrhea.[5][8]

It is important to note that the vast majority of suppliers (over 95%) report that this chemical does not meet GHS hazard criteria.[3] However, the potential for irritation necessitates the consistent use of appropriate personal protective equipment and engineering controls. There is no evidence to suggest that sodium sulfanilate is carcinogenic or toxic for reproduction or development.[7]

Section 2: Prudent Laboratory Practices for Handling and Storage

A multi-layered approach to safety, incorporating engineering controls, administrative procedures, and personal protective equipment, is essential for minimizing exposure to sodium sulfanilate.

Engineering and Administrative Controls

The primary engineering control is to ensure adequate ventilation to keep airborne concentrations of dust low.[5]

-

Ventilation: All handling of powdered sodium sulfanilate that may generate dust should be performed in a well-ventilated area.[5] Using a chemical fume hood is advisable when weighing or transferring the powder.[9]

-

Storage: The chemical should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[5][8] It should be stored away from incompatible materials, particularly strong oxidizing agents.[8] Storage temperatures should generally be maintained below +30°C.[10]

-

Housekeeping: Work areas should be kept clean and uncluttered. Any spills should be cleaned up promptly and appropriately.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and its use is mandatory when handling sodium sulfanilate.[11]

-

Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[5] A face shield may be required if there is a significant splash hazard.

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat or other protective clothing to prevent skin exposure.[5] Contaminated clothing should be removed immediately and washed before reuse.[5]

-

Respiratory Protection: If engineering controls are insufficient to prevent inhalation of dust, a NIOSH/MSHA-approved respirator (such as a type N95) should be used in accordance with OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[5]

Section 3: Emergency Procedures

Preparedness is key to effectively managing any laboratory incident. All personnel should be familiar with the location of safety showers and eyewash stations.

First-Aid Measures

The response to an exposure should be immediate and thorough.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[6] Seek medical attention if irritation persists.[6][8]

-

Skin Contact: Remove all contaminated clothing.[12] Flush skin with plenty of soap and water for at least 15 minutes.[5][6] Get medical advice if skin irritation occurs.[6][8]

-

Inhalation: Remove the individual from exposure and move to fresh air immediately.[5] If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][8]

-

Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of water.[5] Never give anything by mouth to an unconscious person. Get immediate medical attention.[5][8]

Spill Response

The approach to cleaning a spill depends on its scale.

-

Minor Spill (Solid):

-

Alert personnel in the immediate area.

-

Wear appropriate PPE (gloves, goggles, lab coat, and respirator if needed).

-

Gently sweep up or absorb the material to avoid creating dust.

-

Place the collected material into a suitable, clean, dry, closed container for disposal.[5]

-

Clean the spill area with soap and water.

-

-

Major Spill:

Fire-Fighting Measures

Sodium sulfanilate is a combustible solid but not highly flammable.[1]

-

Suitable Extinguishing Media: Use agents appropriate for the surrounding fire, such as water spray, dry chemical, carbon dioxide, or foam.[5][8]

-

Hazardous Combustion Products: During a fire, irritating and toxic gases may be generated, including nitrogen oxides (NOx) and sulfur oxides (SOx).[8]

-

Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) in pressure-demand, MSHA/NIOSH-approved (or equivalent), and full protective gear.[5][8]

Section 4: Data Summary

The following table summarizes key physical and chemical properties of sodium sulfanilate.

| Property | Value | Reference(s) |

| CAS Number | 515-74-2 (Anhydrous), 123333-70-0 (Hydrate) | [8],[1] |

| Molecular Formula | C₆H₆NNaO₃S | [3] |

| Molecular Weight | 195.17 g/mol (Anhydrous) | [1][3] |

| Appearance | White to pink or light brown crystalline powder | [1][8] |

| Melting Point | 288 °C / 550.4 °F | [1][8] |

| Water Solubility | >20 g/L; Soluble | [1][8] |

| pH | 8-9 | [8] |

Section 5: Protocol for Safe Preparation of a 100 mM Aqueous Solution

This protocol outlines the steps for safely preparing a common stock solution, integrating safety checkpoints throughout the process.

Objective: To prepare 100 mL of a 100 mM sodium sulfanilate (hydrate, MW ≈ 231.2 g/mol ) solution.

Materials:

-

Sodium sulfanilate hydrate (CAS: 123333-70-0 or 6106-22-5)

-

Deionized water

-

100 mL volumetric flask

-

Weigh boat

-

Spatula

-

Analytical balance

-

Magnetic stirrer and stir bar

-

Appropriate PPE (lab coat, safety goggles, nitrile gloves)

Procedure:

-

Pre-use Checklist & PPE: Before starting, ensure the work area (preferably a chemical fume hood or well-ventilated benchtop) is clean. Don all required PPE: a properly fitted lab coat, safety goggles, and nitrile gloves.

-

Calculation: Calculate the required mass of sodium sulfanilate hydrate. For 100 mL (0.1 L) of a 100 mM (0.1 mol/L) solution: Mass = 0.1 L × 0.1 mol/L × 231.2 g/mol = 2.312 g

-

Weighing: Place a weigh boat on the analytical balance and tare it. Carefully use a spatula to weigh out approximately 2.312 g of sodium sulfanilate powder. Causality: Performing this step carefully minimizes the generation of airborne dust, reducing inhalation risk.

-

Dissolution: a. Add approximately 70 mL of deionized water to the 100 mL volumetric flask. b. Carefully transfer the weighed powder into the flask. A funnel may be used to prevent spillage. c. Rinse the weigh boat with a small amount of deionized water and add the rinsing to the flask to ensure a complete transfer. d. Add a magnetic stir bar to the flask. Place the flask on a magnetic stirrer and stir until all the solid has completely dissolved. The substance is readily soluble in water.[1][2]

-

Final Volume Adjustment: Once dissolved, remove the flask from the stirrer. Carefully add deionized water until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.

-

Mixing and Storage: Cap the flask and invert it several times to ensure the solution is homogeneous. Transfer the solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, date of preparation, and your initials.

-

Cleanup: Dispose of the weigh boat in the solid waste. Clean all glassware and the work area thoroughly. Wash hands after removing gloves.

Section 6: Laboratory Workflow for Sodium Sulfanilate

The following diagram illustrates the lifecycle of sodium sulfanilate within the laboratory, emphasizing critical safety and decision-making points.

Sources

- 1. SODIUM SULFANILATE | 123333-70-0 [chemicalbook.com]

- 2. chembk.com [chembk.com]

- 3. Sodium sulfanilate | C6H6NNaO3S | CID 23664644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lab.bpums.ac.ir [lab.bpums.ac.ir]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. scribd.com [scribd.com]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. fishersci.com [fishersci.com]

- 9. artsci.usu.edu [artsci.usu.edu]

- 10. merckmillipore.com [merckmillipore.com]

- 11. sams-solutions.com [sams-solutions.com]

- 12. activeagriscience.com [activeagriscience.com]

- 13. cws.auburn.edu [cws.auburn.edu]

Methodological & Application

Application Note: Surface-Specific Protein Labeling via Diazotized Sulfanilic Acid (DSA)

Topic: Sodium Sulfanilic Acid for Cell Surface Protein Labeling Content Type: Detailed Application Note and Protocol Audience: Researchers, Senior Scientists, and Drug Discovery Professionals

Abstract & Scope

This guide details the synthesis and application of Diazotized Sulfanilic Acid (DSA) for the selective labeling of cell surface proteins. Unlike membrane-permeable N-hydroxysuccinimide (NHS) esters, DSA utilizes a negatively charged sulfonate group (

Scientific Foundation & Mechanism

The Exclusion Principle

The core utility of sodium sulfanilic acid lies in its physicochemical properties. The molecule possesses a permanent negative charge due to the sulfonic acid group (

Chemistry of Diazotization and Coupling

Sulfanilic acid itself is non-reactive toward proteins. It must be activated in situ to form a diazonium salt.

-

Activation: Under acidic conditions and low temperature (0–4°C), sulfanilic acid reacts with nitrous acid (generated from sodium nitrite) to form the electrophilic diazonium salt.

-

Coupling: At slightly alkaline pH (7.5–8.5), the diazonium cation performs an electrophilic aromatic substitution on the electron-rich rings of Tyrosine (ortho position) and Histidine (imidazole ring), forming stable azo bonds (colored derivatives). Lysine residues may also react but with lower specificity and stability compared to azo-coupling.

Mechanistic Diagram

Figure 1: Reaction pathway from precursor activation to protein conjugation.

Experimental Protocol

Reagents & Preparation

-

Sulfanilic Acid (anhydrous): High purity (>99%).

-

Sodium Nitrite (

): Freshly prepared 5% (w/v) solution. -

Hydrochloric Acid (HCl): 1 M solution.[1]

-

Reaction Buffer: PBS (pH 7.4) or Borate Buffer (pH 8.0).

-

Stop Solution: PBS containing 100 mM Glycine or 1% BSA (scavengers).

Protocol Overview (Workflow)

Figure 2: Step-by-step workflow for cell surface labeling.

Detailed Procedure

Phase 1: Preparation of Diazotized Sulfanilic Acid (DSA)

Critical: The diazonium salt is unstable.[2] Prepare immediately before use.

-

Stock A (Sulfanilic Acid): Dissolve 50 mg sulfanilic acid in 5 mL of water containing 0.5 mL of 1 M NaOH (to aid solubility).

-

Stock B (Nitrite): Prepare 5%

in water. -

Activation:

-

Place 1 mL of Stock A in a tube on ice.

-

Add 0.15 mL of Stock B .

-

Add 0.2 mL of 1 M HCl.

-

Observation: The solution may turn slightly yellow/orange. Incubate on ice for 5–10 minutes.

-

-

Neutralization: Just before adding to cells, neutralize the mixture by adding 0.2 mL of 1 M NaOH or diluting directly into a high-capacity buffer (like 100 mM Borate pH 8.0) to prevent acid shock to cells.

Phase 2: Cell Labeling

-

Cell Prep: Harvest

cells. Wash 3x with ice-cold PBS (pH 7.4) to remove serum proteins (which will compete for the label). -

Reaction: Resuspend cells in 1 mL of Reaction Buffer (PBS or Borate pH 8.0).

-

Labeling: Add the prepared DSA (from Phase 1) to the cells to a final concentration of 2–5 mM .

-

Note: The exact volume depends on your neutralization step. Ensure final pH stays between 7.4–8.0.

-

-

Incubation: Incubate for 15–30 minutes at 4°C .

-

Why 4°C? Prevents endocytosis of the membrane, ensuring the label stays on the surface.

-

-

Quenching: Add 5 mL of Stop Solution (PBS + 100 mM Glycine or 1% BSA). Centrifuge and wash cells 2x with Stop Solution.

Phase 3: Lysis and Analysis

-

Lyse cells using standard lysis buffer (e.g., RIPA) containing protease inhibitors.

-

Validation: Perform Western Blot.

-

Target: Na/K ATPase (Surface Control) – Should show mass shift or label incorporation.

-

Control: GAPDH or Actin (Internal Control) – Should not be labeled.

-

Data Interpretation & Troubleshooting

Expected Results Table

| Observation | Interpretation | Action |

| Color Change | Cell pellet turns slight yellow/orange | Success. Azo-derivatives are colored. Indicates successful coupling. |

| Internal Labeling | GAPDH/Actin shows labeling | Failure. Membrane integrity compromised. Reduce incubation time or ensure cells are viable (>95%) before starting. |

| No Labeling | Surface proteins not detected | Failure. pH was likely too low during coupling. Ensure reaction pH is >7.4. Diazonium salt may have degraded; prepare fresh. |

| Cell Death | High lysis during wash | Toxicity. Acid shock during addition. Ensure DSA is neutralized before adding to cells. |

Comparative Analysis: DSA vs. NHS-Esters

| Feature | Diazotized Sulfanilic Acid (DSA) | NHS-Esters (e.g., Sulfo-NHS-Biotin) |

| Target Residue | Tyrosine, Histidine | Lysine (Primary Amines) |

| Reaction pH | 7.5 – 8.5 | 7.0 – 8.0 |

| Impermeability | Excellent (Charge repulsion) | Good (Size/Charge dependent) |

| Stability | Unstable (Prepare fresh) | Hydrolysis-prone (Store desiccated) |

| Cost | Very Low | High |

References

-

Berg, H. C. (1969).[3] Sulfanilic Acid Diazonium Salt: A Label for the Outside of the Human Erythrocyte Membrane.[3] Biochimica et Biophysica Acta (BBA) - Biomembranes, 183(1), 65-78.[3] Link

-

Berg, H. C., & Hirsh, D. (1975).[4] Synthesis of Diazotized 35S Sulfanilic Acid of High Specific Activity: A Label for the Outer Surface of Cell Membranes.[4] Analytical Biochemistry, 66(2), 629-631.[4] Link

-

Hubbard, A. L., & Cohn, Z. A. (1972). The Enzymatic Iodination of the Red Cell Membrane. The Journal of Cell Biology, 55(2), 390-405. (Contextual reference for surface labeling comparison). Link

-

DePierre, J. W., & Karnovsky, M. L. (1973). Plasma Membranes of Mammalian Cells: A Review of Methods for Their Characterization and Isolation. The Journal of Cell Biology, 56(2), 275-303. Link

Sources

- 1. Protocol for cell surface biotinylation of magnetic labeled and captured human peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. US4246133A - Stabilized diazotized sulfanilic acid solutions - Google Patents [patents.google.com]

- 3. scilit.com [scilit.com]

- 4. Synthesis of diazotized 35S sulfanilic acid of high specific activity: a label for the outer surface of cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Targeted Biotinylation of Proteins via Diazonium Coupling with a Sulfanilic Acid Analogue

Authored by: A Senior Application Scientist

Abstract

This document provides a comprehensive guide for the targeted biotinylation of proteins utilizing a diazonium salt derived from a functionalized analogue of sulfanilic acid. This method offers an alternative to traditional N-hydroxysuccinimide (NHS) ester-based labeling, primarily targeting the electron-rich side chains of tyrosine and histidine residues. We present a detailed protocol for the in situ generation of a biotinylated diazonium salt and its subsequent reaction with a target protein. This guide elucidates the underlying chemical principles, provides step-by-step experimental procedures, and outlines robust methods for the purification and validation of the resulting biotinylated protein. This protocol is designed for researchers in biochemistry, drug development, and molecular biology who require a reliable method for protein biotinylation with a different selectivity profile than amine-reactive reagents.

Introduction: A Tale of Two Chemistries in Protein Biotinylation

Protein biotinylation is a cornerstone technique in modern life sciences, enabling a myriad of applications from affinity purification and immunoassays to cellular imaging and drug targeting.[1] The remarkable affinity between biotin (Vitamin H) and streptavidin forms the basis of this powerful technology.[1] The most prevalent method for biotinylating proteins involves the use of NHS esters of biotin, which react with primary amines on the protein surface, primarily the ε-amino group of lysine residues and the N-terminal α-amino group.[2] While highly effective, this approach can sometimes lead to loss of protein function if lysine residues are critical for biological activity.

An alternative and complementary strategy involves the use of diazonium salts, which exhibit a different reactivity profile, targeting the electron-rich aromatic side chains of amino acids. This application note details a protocol for protein biotinylation using a diazonium salt generated from a biotinylated analogue of sulfanilic acid. This method primarily targets tyrosine and, to a lesser extent, histidine residues, offering a valuable alternative when lysine modification is undesirable or when seeking to label different regions of a protein.[3][4]

The choice of a sulfanilic acid-based precursor is deliberate. The sulfonic acid group imparts increased water solubility to the diazonium salt, making it more suitable for reactions in aqueous buffers typically used for proteins. Furthermore, diazonium chemistry offers the advantage of targeting less frequently modified residues, potentially preserving the biological activity of proteins where lysine residues are essential for function.

The Chemical Rationale: From Aromatic Amine to Biotinylated Protein

The biotinylation process described herein is a two-stage chemical transformation. The first stage involves the in situ generation of a reactive biotinylated diazonium salt from a stable aromatic amine precursor. The second stage is the electrophilic aromatic substitution reaction between the diazonium salt and activated aromatic residues on the protein surface.

The Biotinylated Precursor: A Sulfanilic Acid Analogue

While one might initially consider diazotizing sulfanilic acid and subsequently attaching biotin, a more synthetically viable approach is to start with a pre-biotinylated aromatic amine. For this protocol, we will utilize N-(+)-Biotinyl-4-aminobenzoic acid , a commercially available compound that serves as a functional analogue of sulfanilic acid, with the sulfonic acid group replaced by a carboxyl group, and the amino group ready for diazotization. The valeric acid side chain of biotin is coupled to the amino group of p-aminobenzoic acid (PABA) via a stable amide bond.

Stage 1: Diazotization of the Biotinylated Precursor

Diazotization is the conversion of a primary aromatic amine into a diazonium salt using nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid.[5] This reaction must be carried out at low temperatures (0-5 °C) as diazonium salts are generally unstable and can decompose, especially at room temperature.[6]

The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic environment. The aromatic amine then acts as a nucleophile, attacking the nitrosonium ion, followed by a series of proton transfers and the elimination of a water molecule to yield the diazonium ion.

Stage 2: Diazo Coupling to Protein Residues

The generated biotinylated diazonium salt is a weak electrophile that reacts with electron-rich aromatic amino acid side chains on the protein. The primary targets for this electrophilic aromatic substitution are tyrosine and histidine.[3]

-

Tyrosine: The phenolate form of the tyrosine side chain is highly activated towards electrophilic attack. The reaction typically occurs at the ortho position to the hydroxyl group. To favor this reaction, a slightly alkaline pH (pH 8.5-9.5) is optimal to ensure a significant population of the more reactive phenolate ion.

-

Histidine: The imidazole ring of histidine is also susceptible to diazo coupling. The reactivity of histidine is pH-dependent, with the neutral imidazole ring being more reactive than the protonated form.[7] The reaction can occur at either of the two ring nitrogens.

The pH of the reaction is a critical parameter that can be adjusted to influence the relative reactivity towards tyrosine and histidine. Generally, higher pH favors tyrosine modification.

Experimental Protocols

Safety Precautions: Diazonium salts in their solid, dry form can be explosive and should be handled with extreme caution.[6] This protocol is designed for the in situ generation and immediate use of the diazonium salt in solution, which significantly mitigates the risk. However, always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Perform all steps involving the diazonium salt in a well-ventilated fume hood.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number (Example) | Notes |

| N-(+)-Biotinyl-4-aminobenzoic acid | Cayman Chemical | 15302 | Store at -20°C. |

| Sodium Nitrite (NaNO₂) | Sigma-Aldrich | S2252 | Store desiccated at room temperature. |

| Hydrochloric Acid (HCl), concentrated | Fisher Scientific | A144 | Handle with care in a fume hood. |

| Sodium Borate Decahydrate | Sigma-Aldrich | B9876 | For preparing borate buffer. |

| Protein to be biotinylated | - | - | Should be in an amine-free buffer (e.g., PBS or borate buffer). |

| Ascorbic Acid | Sigma-Aldrich | A5960 | For quenching the reaction. Prepare fresh. |

| Size-Exclusion Chromatography Column (e.g., PD-10) | Cytiva | 17085101 | For purification. Choose a column appropriate for your protein size. |

| Phosphate-Buffered Saline (PBS), pH 7.4 | - | - | For protein dialysis and purification. |

| HABA/Avidin Biotin Quantitation Kit | Thermo Fisher | 28005 | For determining the degree of biotinylation. |

Protocol 1: In Situ Generation of Biotinylated Diazonium Salt and Protein Biotinylation

This protocol is optimized for a starting protein concentration of 1-5 mg/mL.

-

Preparation of Reagents:

-

Protein Solution: Prepare your protein at a concentration of 1-5 mg/mL in a cold (4°C) reaction buffer. A suitable buffer is 0.1 M sodium borate, pH 8.5. Crucially, avoid buffers containing primary amines (e.g., Tris) or other nucleophiles that can react with the diazonium salt.

-

N-(+)-Biotinyl-4-aminobenzoic acid Solution: Prepare a 10 mM stock solution in DMSO.

-

Sodium Nitrite Solution: Prepare a 100 mM stock solution in deionized water. Prepare this solution fresh.

-

Hydrochloric Acid Solution: Prepare a 1 M solution of HCl in deionized water.

-

-

Diazotization Reaction (perform in a fume hood on ice):

-

In a microcentrifuge tube, combine 10 µL of 10 mM N-(+)-Biotinyl-4-aminobenzoic acid solution and 10 µL of 1 M HCl.

-

Add 10 µL of 100 mM sodium nitrite solution.

-

Vortex briefly and incubate on ice for 15 minutes. The solution may turn a pale yellow color, indicating the formation of the diazonium salt. This solution should be used immediately.

-

-

Biotinylation Reaction:

-

To your cold protein solution, add the freshly prepared biotinylated diazonium salt solution. A 20-fold molar excess of the biotin reagent over the protein is a good starting point for optimization.

-

Incubate the reaction mixture at 4°C for 2 hours with gentle stirring or rocking.

-

-

Quenching the Reaction:

Protocol 2: Purification of the Biotinylated Protein

It is essential to remove the unreacted biotin reagent and quenching agent from the biotinylated protein. Size-exclusion chromatography is a gentle and effective method for this purpose.

-

Column Equilibration:

-

Equilibrate a size-exclusion chromatography column (e.g., a PD-10 desalting column) with 3-5 column volumes of your desired storage buffer (e.g., PBS, pH 7.4).

-

-

Sample Loading and Elution:

-

Apply the quenched reaction mixture to the equilibrated column.

-

Elute the protein according to the manufacturer's instructions, collecting the fractions containing the purified biotinylated protein. The protein will elute in the void volume, while the smaller molecules will be retained.

-

-

Protein Concentration and Storage:

-

Determine the concentration of the purified biotinylated protein using a standard protein assay (e.g., BCA or Bradford).

-

Store the biotinylated protein at 4°C for short-term use or at -80°C in aliquots for long-term storage.[10]

-

Validation and Quality Control: A Self-Validating System

Confirming the success and extent of biotinylation is crucial for the reproducibility of downstream applications.

Quantification of Biotin Incorporation: The HABA Assay

The 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay is a colorimetric method to estimate the degree of biotinylation.[11] The assay is based on the displacement of HABA from the avidin-HABA complex by biotin, which leads to a decrease in absorbance at 500 nm.

Detailed HABA Assay Protocol (Cuvette Format):

-

Prepare HABA/Avidin Solution: Follow the instructions provided with your HABA assay kit to prepare the HABA/Avidin reagent.

-

Measure Baseline Absorbance:

-

Add 900 µL of the HABA/Avidin solution to a 1 mL cuvette.

-

Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin).

-

-

Add Biotinylated Sample:

-

Add 100 µL of your purified biotinylated protein solution to the cuvette.

-

Mix well by gentle inversion.

-

Incubate for 10 minutes at room temperature.[5]

-

-

Measure Final Absorbance:

-

Measure the absorbance at 500 nm (A₅₀₀ HABA/Avidin/Biotin).

-

-

Calculate the Degree of Biotinylation:

-

Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin

-

Calculate the concentration of biotin (M): [Biotin] = ΔA₅₀₀ / (ε × path length) where ε (extinction coefficient of the HABA-avidin complex) is typically 34,000 M⁻¹cm⁻¹ and the path length is usually 1 cm.

-

Calculate the moles of biotin per mole of protein: Molar Ratio = [Biotin] / [Protein]

-

Confirmation of Modification Site: Mass Spectrometry

Mass spectrometry (MS) is a powerful tool to confirm the covalent modification of your protein and to identify the specific residues that have been biotinylated.

-

Sample Preparation:

-

Digest the biotinylated protein with a protease (e.g., trypsin).

-

The resulting peptide mixture can be analyzed directly by LC-MS/MS.

-

-

Data Analysis:

-

Search the MS/MS data against the protein sequence, including a variable modification corresponding to the mass of the biotin-azo-benzoyl group on tyrosine and histidine residues.

-

The fragmentation pattern in the MS/MS spectra can confirm the identity and location of the biotinylated peptides. Signature fragment ions of biotinylated peptides can aid in their identification.[6]

-

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low or no biotinylation | 1. Inactive diazonium salt. 2. Incorrect reaction pH. 3. Presence of interfering substances in the protein buffer. | 1. Prepare the sodium nitrite solution fresh. Ensure the diazotization reaction is kept on ice. 2. Verify the pH of your reaction buffer. For tyrosine, ensure the pH is between 8.5 and 9.5. 3. Dialyze the protein into a suitable amine-free buffer before the reaction. |

| Protein precipitation during reaction | 1. Over-modification of the protein. 2. Protein instability at the reaction pH. | 1. Reduce the molar excess of the biotin-diazonium reagent. 2. Perform the reaction at a lower pH (e.g., pH 8.0) and for a shorter duration, or screen for a more suitable buffer system. |

| Inconsistent results between batches | 1. Variation in the activity of the diazonium salt. 2. Incomplete quenching of the reaction. | 1. Strictly control the temperature and timing of the diazotization step. 2. Ensure the quenching agent is added in sufficient excess and allowed to react for the specified time. |

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the targeted biotinylation of tyrosine and histidine residues on proteins. By utilizing a pre-biotinylated sulfanilic acid analogue, this approach offers a valuable alternative to traditional amine-reactive biotinylation strategies. The in-situ generation of the reactive diazonium salt, coupled with clear guidelines for reaction optimization, purification, and validation, ensures a high degree of control and reproducibility. This method expands the toolkit available to researchers for protein modification, enabling a broader range of applications in the life sciences.

References

-

Coupling of Paba Diazonium Chloride with Active Methylenes And Their Microbial Evaluations. Quest Journals. [Link]

-

Direct intracellular delivery of benzene diazonium ions as observed by increased tyrosine phosphorylation. PMC. [Link]

-

HABA, Biotin detection agent. Interchim. [Link]

-

Exploring Flow Procedures for Diazonium Formation. Advion Interchim Scientific. [Link]

-

Exploring Flow Procedures for Diazonium Formation. PMC. [Link]

-

Ascorbic Acid-Mediated Reactions. Encyclopedia.pub. [Link]

-

P-Aminobenzoic Acid Diazotization. Scribd. [Link]

-

Reactive Chemical Hazards of Diazonium Salts. (2015). [Link]

-

Diazotisation. Organic Chemistry Portal. [Link]

-

Are biotinylated proteins stable at -80 °C? ResearchGate. [Link]

-

Biotinylation. G-Biosciences. [Link]

-

An Azo Coupling-Based Chemoproteomic Approach to Systematically Profile the Tyrosine Reactivity in the Human Proteome. PubMed Central. [Link]

-

Discovery and Characterization of a Photo-Oxidative Histidine-Histidine Cross-Link in IgG1 Antibody Utilizing 18O-Labeling and Mass Spectrometry. PMC. [Link]

-

Tyrosine bioconjugation – an emergent alternative. PMC. [Link]

-

Biotin based Conjugation Protocol. Creative Biolabs. [Link]

-

Modifications of amino acids using arenediazonium salts. ResearchGate. [Link]

Sources

- 1. Affinity-driven aryl diazonium labeling of peptide receptors on living cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Waste-free chemistry of diazonium salts and benign separation of coupling products in solid salt reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protein modification via mild photochemical isomerization of triazenes to release aryl diazonium ions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Diazotisation [organic-chemistry.org]

- 6. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 7. cytivalifesciences.com [cytivalifesciences.com]

- 8. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ascorbic Acid-Mediated Reactions | Encyclopedia MDPI [encyclopedia.pub]

- 10. Beta-Mecaptoethanol Suppresses Inflammation and Induces Adipogenic Differentiation in 3T3-F442A Murine Preadipocytes | PLOS One [journals.plos.org]

- 11. documents.thermofisher.com [documents.thermofisher.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Phenolic and Imidazolyl Compounds via Pre-Column Derivatization with Diazotized Sodium Sulfanilic Acid

Abstract & Scope

This application note details the protocol for using Sodium Sulfanilic Acid as a precursor for pre-column derivatization in HPLC. While many analytes lack strong chromophores or fluorophores, coupling them with diazotized sulfanilic acid (Pauly’s Reagent) generates stable azo dyes with high molar absorptivity in the visible spectrum (400–500 nm).

This method is the "Gold Standard" for the sensitive quantification of phenolic compounds (e.g., estrogens, flavonoids), histamine , and tyrosine derivatives in complex matrices where UV interference is high.

Scientific Mechanism: The Pauly Reaction

The core chemistry relies on electrophilic aromatic substitution . Sodium sulfanilic acid is not the direct reactant; it must first be converted into an electrophilic diazonium salt.

The Two-Stage Reaction

-

Diazotization (Activation): Sodium sulfanilic acid reacts with sodium nitrite in an acidic medium (HCl) at 0°C to form the unstable diazonium sulfonate .

-

Coupling (Derivatization): The diazonium salt attacks electron-rich aromatic rings (phenols or imidazoles) under alkaline conditions (pH 10–11) to form a colored azo dye.

Reaction Pathway Diagram

Figure 1: Mechanism of Pauly’s Reaction. The electrophilic diazonium ion couples with the analyte only under alkaline conditions.

Materials & Reagents

To ensure reproducibility, use the specific grades listed below.

| Reagent | Specification | Purpose |

| Sodium Sulfanilic Acid | Anhydrous, >99% (HPLC Grade) | Derivatization Precursor. Note: The sodium salt is preferred over the free acid for faster solubility. |

| Sodium Nitrite (NaNO₂) | ACS Reagent, >97% | Diazotization agent. |

| Hydrochloric Acid (HCl) | 1.0 M Solution | Provides acidic environment for diazonium formation. |

| Sodium Carbonate (Na₂CO₃) | Anhydrous, >99.5% | Alkalizing agent to deprotonate phenols/imidazoles for coupling. |

| L-Histidine / Phenol | Reference Standard | Used for System Suitability Testing (SST). |

| HPLC Mobile Phase | Acetonitrile (ACN) / Ammonium Acetate | Solvent system. |

Experimental Protocol

Preparation of Stock Solutions

-

Solution A (Sulfanilic Acid): Dissolve 100 mg of Sodium Sulfanilic Acid in 10 mL of water. Stability: 1 week at 4°C.

-

Solution B (Nitrite): Dissolve 50 mg NaNO₂ in 10 mL water. Stability: Prepare Fresh Daily.

-

Solution C (Base): 5% (w/v) Na₂CO₃ in water.

Derivatization Workflow (Pre-Column)

This process must be performed on ice to prevent the decomposition of the diazonium salt (which releases N₂ gas and phenol byproducts).

-

Diazotization (The "Reagent Cocktail"):

-

In a microcentrifuge tube, mix 100 µL Solution A + 100 µL 1.0 M HCl .

-

Add 100 µL Solution B . Vortex briefly.

-

Incubate on ice for 5 minutes. The solution generates the active diazonium species.

-

-

Coupling:

-

Add 200 µL of Sample (or Standard) to the activated reagent.

-

Immediately add 400 µL Solution C (Base).

-

Observation: A color change (Orange/Red) should occur within 30 seconds if the analyte is present.

-

-

Stabilization:

-

Vortex and let stand at room temperature for 5 minutes.

-

Filter through a 0.22 µm PTFE filter into an HPLC vial.

-

HPLC Method Parameters

The azo-derivatives are more hydrophobic than the native sulfanilic acid but often more polar than the parent phenol due to the sulfonic acid group.

-

Column: C18 Reverse Phase (e.g., 150 mm x 4.6 mm, 5 µm).

-

Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).

-

Mobile Phase B: Acetonitrile.

-

Gradient: 0–5 min (5% B); 5–20 min (Linear to 60% B); 20–25 min (Hold 60% B).

-

Flow Rate: 1.0 mL/min.

-

Detection: Vis 420 nm (for Histamine/Tyrosine) or 480 nm (for Phenolic compounds). Note: This avoids UV interference from protein matrices.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for the analyst.

Figure 2: Operational workflow.[1][2] The visual color change serves as an immediate checkpoint before injection.

Validation & Self-Correcting Systems (SST)

To ensure Trustworthiness and Scientific Integrity , every run must include a System Suitability Test (SST).

The "Self-Validating" Check

Because the diazonium intermediate is unstable, a failed reaction is often due to "dead" nitrite or warm temperatures.

-

SST Standard: Run a 10 ppm Histamine or Phenol standard at the start of the batch.

-

Acceptance Criteria:

-

Retention Time: ± 2% of historical data.

-

Peak Asymmetry: 0.9 – 1.2.

-

Color Check: The SST vial must be visibly colored before injection.

-

Linearity & Limits

| Parameter | Typical Value | Notes |

| Linearity (R²) | > 0.999 | Range: 0.5 – 100 µg/mL |

| LOD | ~ 0.1 µg/mL | Significantly lower than direct UV (280 nm) |

| Precision (RSD) | < 2.5% | Critical: Timing of reagent addition must be consistent. |

Troubleshooting Guide

-

Issue: Low peak area or no peak.

-

Cause: The coupling reaction requires a pH > 9. If the sample is highly acidic (e.g., TCA extract), the Sodium Carbonate added may not be sufficient to neutralize it.

-

Fix: Check pH of the final mixture with litmus paper. It must be alkaline.

-

-

Issue: Peak tailing.

-

Cause: Interaction of the sulfonic acid group (on the derivatizing agent) with free silanols on the column.

-

Fix: Ensure Mobile Phase A contains sufficient buffer strength (Ammonium Acetate > 10mM).

-

References

-

European Commission. (2023). Specific determination of histamine in fish by high-performance liquid chromatography after diazo coupling.[3] EU Science Hub. 3

-

National Institutes of Health (NIH). (1995). Specific determination of histamine in fish by high-performance liquid chromatography after diazo coupling.[3] PubMed. 3

-

Microbe Notes. (2022). Pauly’s Test: Principle, Procedure, and Uses.[2]4[5][6]

-

Chemistry LibreTexts. (2023). Reactions of Diazonium Salts: Coupling with Phenols.[7][4]8[2][5][6][7][4][9][10][11][12][8]

Sources

- 1. uoalfarahidi.edu.iq [uoalfarahidi.edu.iq]

- 2. Pauly’s test: Objective, Principle, Reagents, Procedure and Result - Online Biology Notes [onlinebiologynotes.com]

- 3. Specific determination of histamine in fish by high-performance liquid chromatography after diazo coupling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. microbenotes.com [microbenotes.com]

- 5. Give a mechanism for producing a phenol from the diazonium salt that was .. [askfilo.com]

- 6. akademisains.gov.my [akademisains.gov.my]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. letstalkacademy.com [letstalkacademy.com]

- 10. mdpi.com [mdpi.com]

- 11. library.dphen1.com [library.dphen1.com]

- 12. Pauly reaction - Wikipedia [en.wikipedia.org]

Application Note: Quantitative Determination of Nitrite using the Sulfanilic Acid-Based Griess Assay

Introduction and Significance

The quantitative determination of nitrite (NO₂⁻) is a critical analytical parameter in diverse fields, including environmental monitoring, food chemistry, and biomedical research. In clinical and preclinical studies, nitrite levels in biological fluids serve as a key indirect indicator of nitric oxide (NO) production, a vital signaling molecule involved in numerous physiological and pathological processes such as vasodilation, neurotransmission, and immune response.[1] The Griess reaction, first described by Peter Griess in 1858, remains the cornerstone for nitrite quantification due to its simplicity, cost-effectiveness, and high sensitivity.[2][3]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practice of the quantitative determination of nitrite using the sulfanilic acid-based Griess assay. We will delve into the underlying chemical mechanisms, provide detailed, field-proven protocols for both microplate and cuvette-based formats, and explain the causality behind critical experimental steps to ensure data integrity and reproducibility.

Principle of the Method

The Griess test is a robust colorimetric assay based on a two-step diazotization reaction.[4] The entire process relies on the conversion of nitrite into a deeply colored azo dye, the absorbance of which is directly proportional to the initial nitrite concentration in the sample.[5]

Step 1: Diazotization Under acidic conditions, nitrite (NO₂⁻) present in the sample reacts with a primary aromatic amine, such as sulfanilic acid (or its analogue, sulfanilamide), to form a transient diazonium salt.[3][6] The acidic environment is critical as it protonates nitrite to form nitrous acid (HNO₂), the active nitrosating agent.

Step 2: Azo Coupling The newly formed diazonium salt is a reactive electrophile. It is immediately coupled with a second aromatic molecule, N-(1-Naphthyl)ethylenediamine dihydrochloride (NED), to form a stable and intensely colored magenta azo dye.[7][8] This azo compound exhibits a strong absorbance maximum at approximately 540-548 nm, allowing for accurate spectrophotometric quantification.[1]

Caption: Chemical workflow of the Griess Reaction for nitrite detection.

Materials and Reagents

Equipment

-

Spectrophotometer or 96-well microplate reader capable of measuring absorbance at 540-548 nm.

-

Calibrated single and multichannel pipettes.

-

Clear, flat-bottom 96-well microplates or spectrophotometer cuvettes.

-

Vortex mixer.

-

Standard laboratory glassware.

Reagent Preparation

-

Deionized Water (diH₂O): High-purity, analytical grade.

-

Griess Reagent A (Sulfanilic Acid Solution):

-

Dissolve 0.5 g of sulfanilic acid in 50 mL of 5% (v/v) phosphoric acid.

-